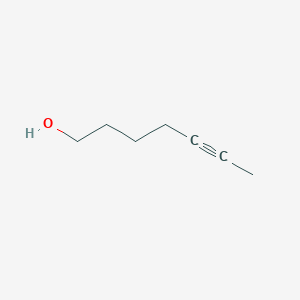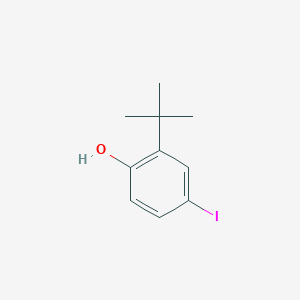
2-Tert-butyl-4-iodophenol
Übersicht
Beschreibung
2-Tert-butyl-4-iodophenol is not directly studied in the provided papers; however, its structural analogs and related compounds have been extensively researched. These compounds include various substituted phenols with tert-butyl groups which exhibit a range of biological activities and are used in different applications, such as antioxidants in food and polymers, and as bioactive compounds with antifungal and cytotoxic properties .
Synthesis Analysis
The synthesis of compounds similar to 2-tert-butyl-4-iodophenol typically involves the introduction of tert-butyl groups into the phenolic structure. While the exact synthesis of 2-tert-butyl-4-iodophenol is not detailed in the provided papers, methods such as solvent extraction and chromatographic techniques have been used to purify related compounds like 2,4-di-tert-butyl phenol from natural sources . Additionally, the reaction of substituted phenols with other reagents can lead to the formation of various complexes, as seen in the case of zinc(II) complexes with o-amino phenolate ligands .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-tert-butyl-4-iodophenol has been characterized using techniques such as ESI-MS, (1)H NMR, FTIR analysis, and X-ray diffraction . These studies reveal the presence of tert-butyl groups attached to the phenolic ring and provide insights into the electronic and spatial configuration of the molecules. For instance, the X-ray structure of a zwitterionic zinc(II) complex with a related ligand showed a distorted tetrahedral coordination around the metal center .
Chemical Reactions Analysis
The chemical reactions involving tert-butyl substituted phenols include oxidation, photodegradation, and reactions with various oxidizing agents. For example, the electrochemical oxidation of 2,4,6-tri-tert-butylphenol leads to the formation of phenoxonium ions and subsequent products depending on the solvent and conditions . Photodegradation studies of 4-tert-butylphenol have identified by-products and degradation pathways, which involve hydroxylation and benzene ring cleavage . The transformation of 4-tert-butylphenol by ferrate(VI) includes hydroxylation, ring-opening, and radical coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl substituted phenols are influenced by the presence of the bulky tert-butyl groups. These compounds often exhibit significant antioxidant properties, protecting lipids from autoxidation . The vibrational spectra and conformational stability of these molecules have been studied using FT-IR, FT-Raman, and theoretical calculations, providing insights into their bonding features and molecular geometry . The presence of tert-butyl groups also affects the reactivity and stability of the phenolic compounds, as seen in the transformation mechanisms of antioxidants used in polyolefins .
Wissenschaftliche Forschungsanwendungen
Electrochemical Reactivity
- Electrochemical Properties : 2-Tert-butyl-4-iodophenol and its analogues exhibit significant reactivity with superoxide anion radicals, as explored through electrochemical methods like cyclic voltammetry. This reactivity is crucial in understanding the antioxidant properties of these compounds (Zabik et al., 2019).
Chemical Oxidation and Radical Mechanism
- Dehalogenation and Oxidation : Studies show that 2-Tert-butyl-4-iodophenol undergoes specific chemical reactions under basic conditions, leading to the formation of various products including new bisphenol compounds. These processes are driven by a proposed radical mechanism, which is vital for understanding the compound's chemical behavior (Reischl et al., 2006).
Antioxidant Content Determination
- Determination in Transformer Oil : The compound's analogues are used as antioxidants in transformer oil. Electrochemical techniques have been developed to measure their content, showcasing their importance in industrial applications (Zhou et al., 2012).
Environmental Occurrence and Toxicity
- Occurrence in Environment and Humans : Studies on synthetic phenolic antioxidants, which include compounds like 2-Tert-butyl-4-iodophenol, have revealed their widespread presence in various environmental matrices and even in human tissues. Understanding their environmental impact and potential toxicity is crucial for assessing health risks (Liu & Mabury, 2020).
Catalysis and Synthetic Applications
- Catalytic Reactions : The compound's derivatives are involved in catalytic reactions, aiding in the synthesis of complex organic molecules. This highlights their utility in synthetic organic chemistry and materials science (Ratnikov et al., 2011).
Environmental Degradation
- Photocatalytic Degradation : Research into the degradation of 2-Tert-butyl-4-iodophenol and its related compounds in water using photocatalysts under UV light has provided insights into methods for environmental remediation and pollution control (Makhatova et al., 2019).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye damage . It is also suspected of damaging fertility . The safety information includes several precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
The synthesis of 2-tert-butyl-4-methylphenol, a compound similar to 2-Tert-butyl-4-iodophenol, is of great significance due to its wide application in industry . The development of a highly efficient catalyst is necessary for the alkylation of p-cresol and tert-butyl alcohol . Further investigation and exploration of 2,4-DTBP’s potential in cancer research would contribute to its potential application as a novel therapeutic agent in the future .
Eigenschaften
IUPAC Name |
2-tert-butyl-4-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IO/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKUIHNAPBRUOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436788 | |
| Record name | 2-TERT-BUTYL-4-IODOPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-4-iodophenol | |
CAS RN |
60803-25-0 | |
| Record name | 2-TERT-BUTYL-4-IODOPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(tert-butyl)-4-iodophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


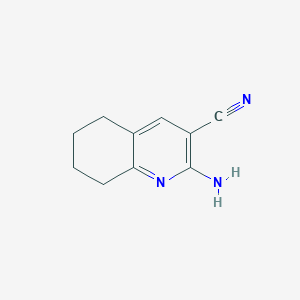
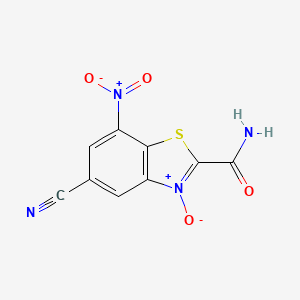
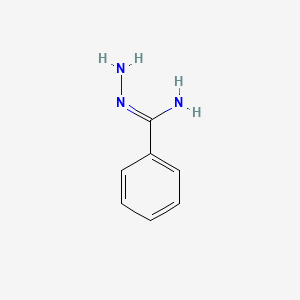





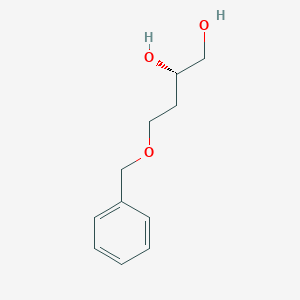



![[2,2'-Bipyridine]-3-carboxylic acid](/img/structure/B1279253.png)
